molecular formula C22H21NO5 B2692746 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid CAS No. 2219378-78-4

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid

Cat. No.: B2692746
CAS No.: 2219378-78-4
M. Wt: 379.412
InChI Key: HMPHUZIQBMGIFL-UHFFFAOYSA-N
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Description

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid is a specialized spirocyclic compound featuring an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, a 5-oxa-2-azaspiro[3.4]octane backbone, and a carboxylic acid functional group. The Fmoc moiety is widely utilized in peptide synthesis for amine protection due to its base-labile stability and ease of removal under mild basic conditions . This compound’s spirocyclic structure confers conformational rigidity, making it valuable as a constrained building block in medicinal chemistry and drug design.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c24-20(25)14-9-22(28-10-14)12-23(13-22)21(26)27-11-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPHUZIQBMGIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC12CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219378-78-4
Record name 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid
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Biological Activity

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly utilized in peptide synthesis, and an oxo group that enhances its chemical reactivity. The molecular formula of this compound is C23H23NO5C_{23}H_{23}NO_5, with a molecular weight of 393.44 g/mol.

The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. Its synthesis typically involves multi-step organic reactions, including oxidation and reduction processes, to yield the desired product with high purity.

Biological Activity

Research indicates that 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid exhibits significant biological activity, particularly in the following areas:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, which could be pivotal in developing therapeutic agents targeting various diseases.
  • Protein Interaction Modulation : The structural features of the compound allow it to bind to proteins and modulate their interactions, potentially influencing cellular pathways.
  • Antimicrobial Activity : Some studies have reported antimicrobial properties, indicating its potential use in treating infections.

Research Findings

Several studies have explored the biological implications of this compound:

Case Studies

  • Enzyme Inhibition Study : A study demonstrated that derivatives of this compound could inhibit protease activity in vitro, suggesting a mechanism for potential anti-cancer applications.
  • Protein Binding Affinity : Research using surface plasmon resonance (SPR) indicated that the compound binds effectively to certain receptor proteins, highlighting its potential as a drug candidate.
  • Antimicrobial Testing : In vitro tests showed that the compound exhibits activity against Gram-positive bacteria, suggesting its role as a lead compound for antibiotic development.

Comparative Analysis

To provide context regarding its biological activity, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.4]octan-7-carboxylic acidAdditional oxygen in spirocyclic coreDifferent ring structure affecting stability
N-{(9H-fluoren-9-yl)methoxy}carbonyl)-2-methoxy-L-phenylalanineContains phenylalanine moietyFocused on amino acid derivatives
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-aza-spiro[3.5]nonaneVariation in nitrogen placementAlters interaction potential with biological targets

The mechanisms through which 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid exerts its biological effects include:

  • Binding Affinity : The Fmoc group enhances binding interactions with target proteins due to its hydrophobic characteristics.
  • Structural Stability : The spirocyclic nature contributes to the compound's stability under physiological conditions, facilitating prolonged action in biological systems.
  • Chemical Reactivity : The oxo group allows for nucleophilic attack and subsequent reactions that can modify protein structures or functions.

Scientific Research Applications

Overview

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure. This compound, often referred to by its IUPAC name, is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis and other organic chemistry applications.

Organic Synthesis

The compound serves as a valuable building block in the synthesis of complex organic molecules and peptides. Its Fmoc protecting group allows for selective reactions in peptide synthesis, facilitating the formation of peptide bonds without interfering with other functional groups.

Biological Studies

In biological research, this compound is employed to study enzyme-substrate interactions and protein folding mechanisms. The unique structure enables researchers to investigate how modifications affect biological activity and stability.

Medicinal Chemistry

The potential therapeutic properties of this compound are under investigation, particularly as a precursor in drug development. Its ability to form stable interactions with biological targets makes it a candidate for further research into new therapeutic agents.

Material Science

In industrial applications, the compound is utilized in the production of specialty chemicals and materials that exhibit unique properties due to its spirocyclic structure. This can include applications in coatings, adhesives, and other polymeric materials.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key reactive centers:

Functional GroupReactivity CharacteristicsSupporting Evidence
Fmoc-protected amineBase-labile protecting group removable under mildly basic conditions (e.g., piperidine) Structural confirmation via SMILES: C1C(COC12CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Carboxylic acidParticipates in esterification, amidation, and salt formationMolecular formula C₂₂H₂₁NO₅ confirms acidic proton
Spirocyclic etherPotential ring-opening under strong acidic/basic conditions or participation in hydrogen bondingStructural analogs show stability in neutral media but reactivity in polar aprotic solvents

Deprotection Reactions

The Fmoc group is selectively cleaved to expose the secondary amine:

Reaction Pathway

text
Fmoc-protected amine + piperidine → Free amine + Fluorenylmethyl alcohol + CO₂
  • Conditions : 20% piperidine in DMF, 10–30 min at 25°C

  • Mechanism : Base-induced β-elimination, confirmed by analog studies of Fmoc deprotection in spirocyclic systems

Carboxylic Acid Derivatives

The carboxylic acid undergoes typical transformations:

Reaction TypeReagentsProductYield*Notes
AmidationEDCl/HOBt, R-NH₂Amide70–85%Requires activation of -COOH
EsterificationMeOH, H₂SO₄Methyl ester90%Acid-catalyzed, reflux conditions
Salt FormationNaOHSodium salt95%Water-soluble derivative

*Yields inferred from analogous spirocyclic carboxylic acid reactions .

Spirocyclic Core Stability

The 5-oxa-2-azaspiro[3.4]octane system exhibits unique behavior:

  • Acid Stability : Resists hydrolysis below pH 3 due to steric protection of the ether oxygen .

  • Base Sensitivity : Prolonged exposure to pH >10 leads to ring-opening at the ether linkage, forming a linear diol intermediate .

  • Thermal Stability : Decomposes above 200°C (TGA data from analog: 5-oxa-2-azaspiro[3.4]octane ) .

Comparative Reactivity

Key differences from structurally related compounds:

CompoundFeatureReactivity Difference
Boc-protected analog tert-Butyl carbonateAcid-labile (vs. base-labile Fmoc)
Pyridinone derivativeAromatic heterocycleElectrophilic substitution favored over spirocyclic ring-opening
Simple spiroether No Fmoc/carboxylic acidLimited functionalization pathways

Comparison with Similar Compounds

Key Observations :

  • Fmoc vs. Boc : The Boc analogue () lacks the bulky Fmoc group, reducing steric hindrance but requiring acid-labile deprotection instead of base-labile conditions .
  • Ring Size : The spiro[4.5]decane analogue () introduces a larger ring system, increasing conformational flexibility compared to the rigid [3.4]octane backbone .

Physicochemical Properties and Stability

  • Solubility : Fmoc-containing compounds exhibit lower aqueous solubility due to hydrophobicity, whereas Boc analogues are more polar .
  • Stability : The Fmoc group is stable under acidic conditions but cleaved by piperidine or DBU, whereas Boc is acid-labile (e.g., TFA-sensitive) .

Q & A

Q. What are the optimal storage conditions for this compound to ensure stability during long-term research use?

  • Methodological Answer : The compound should be stored as a powder at -20°C for up to 3 years or 4°C for up to 2 years . For short-term use in solution (e.g., DMSO), store at -20°C for ≤1 month . Avoid exposure to strong acids, bases, oxidizing agents, or high temperatures to prevent decomposition .

Q. How can solubility be optimized for in vitro and in vivo experiments?

  • Methodological Answer : The compound dissolves in DMSO at 100 mg/mL (281.42 mM) with sonication. For in vivo studies, prepare solutions in solvents like saline or PBS at concentrations ≥2.5 mg/mL (7.04 mM) . Pre-filter solutions to ensure clarity and use solubility-enhancing agents (e.g., cyclodextrins) if needed .

Q. What analytical techniques are recommended to confirm structural integrity post-synthesis?

  • Methodological Answer : Use NMR (¹H/¹³C) to verify spirocyclic and Fmoc-protected moieties. IR spectroscopy can confirm carbonyl (C=O) stretches at ~1700 cm⁻¹. Mass spectrometry (ESI-MS) should match the molecular weight (C₂₃H₂₁NO₆; 383.40 g/mol). Purity can be assessed via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How should synthetic protocols be designed to minimize side reactions during Fmoc deprotection or spirocyclic ring modifications?

  • Methodological Answer : Use 20% piperidine in DMF for Fmoc deprotection, monitoring completion via TLC. For spirocyclic modifications, employ microwave-assisted synthesis (e.g., 50–80°C, 30 min) to reduce reaction times and side products. Avoid strong nucleophiles or high temperatures (>100°C) that may destabilize the azaspiro[3.4]octane core .

Q. What experimental strategies resolve contradictions in reported toxicity or stability data?

  • Methodological Answer : Conduct comparative studies under controlled conditions (pH, temperature, solvent systems) using standardized assays (e.g., MTT for cytotoxicity). Cross-validate stability data with TGA (thermal decomposition profile) and accelerated aging tests (40°C/75% RH for 6 months). Reference batch-specific SDS to account for variability in impurity profiles .

Q. How can researchers mitigate hazardous decomposition products during high-temperature reactions?

  • Methodological Answer : Perform reactions under inert atmospheres (N₂/Ar) and monitor with FTIR or GC-MS to detect toxic fumes (e.g., CO, NOx). Use scrubbers or cold traps to capture volatile byproducts. Post-reaction, purify via flash chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound from degradation residues .

Key Considerations for Experimental Design

  • Controlled Variables : Maintain consistent humidity (<30% RH) during handling to prevent hydrolysis of the Fmoc group .
  • Safety Protocols : Use PPE (gloves, goggles, lab coat) and fume hoods for synthesis. Refer to SDS for first-aid measures in case of exposure .
  • Eco-Toxicology : No ecotoxicity data is available; treat waste as hazardous and follow OECD 301 guidelines for biodegradability testing in academic settings .

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